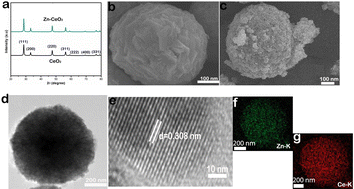Modulating oxygen vacancies of CeO2 nanospheres by Zn-doping: an efficient electrocatalyst for N2 reduction under ambient conditions†
Energy Advances Pub Date: 2022-09-22 DOI: 10.1039/D2YA00241H
Abstract
At present, most industrial NH3 production comes from the Haber–Bosch process, which causes a series of serious environmental pollution problems. Electrochemical N2 reduction is regarded as a green pathway to deal with this problem. Recently, CeO2 has attracted much attention due to its high thermal stability. Metal doping with smaller ion radius is an effective strategy to regulate oxygen vacancies, increase the defect concentration and enhance the catalyst activity. Herein, we developed Zn-doped CeO2 nanospheres (Zn–CeO2) for the electrochemical NRR. In 0.1 M Na2SO4, Zn–CeO2 achieves a large NH3 yield of 29.01 μg h−1 mgcat.−1 and a high faradaic efficiency of 10.3% at −0.20 V vs. reversible hydrogen electrode, and it also shows good structure stability. The density functional theory (DFT) calculations revealed the reaction mechanism of NRR activity regulated by the doping metal.


Recommended Literature
- [1] In vivo delivery of bovine viral diahorrea virus, E2 protein using hollow mesoporous silica nanoparticles†
- [2] Stereoselective synthesis of fluoroalkylated (Z)-alkene via nickel-catalyzed and iron-mediated hydrofluoroalkylation of alkynes†
- [3] Target specificity of mammalian DNA methylation and demethylation machinery
- [4] Exfoliation of WS2 in the semiconducting phase using a group of lithium halides: a new method of Li intercalation†
- [5] MCD spectroscopy of hexanuclear Mn(iii) salicylaldoxime single-molecule magnets
- [6] Binuclear Cu(ii) coordination complex involving Cis-tetrathiafulvalene-bis-amido-2-pyridine-N-oxide as bi-anionic ligand: a robust molecular precursor toward magnetic conducting materials†
- [7] Front cover
- [8] Facile formation of a microporous chitosan hydrogel based on self-crosslinking†
- [9] An expanded cavity hexaamine cage for copper(ii)
- [10] 2014 atomic spectrometry update – a review of advances in environmental analysis

Journal Name:Energy Advances
Research Products
-
CAS no.: 175696-73-8
-
CAS no.: 143317-90-2
-
CAS no.: 16742-48-6
-
CAS no.: 11100-24-6









